3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-fluorobenzoic acid
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Overview
Description
3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-fluorobenzoic acid is a chemical compound with the molecular formula C22H16FNO4 and a molecular weight of 377.37 g/mol . This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amines . The compound also contains a fluorine atom on the benzoic acid moiety, which can influence its chemical reactivity and biological activity .
Preparation Methods
One common synthetic route involves the reaction of 4-fluorobenzoic acid with Fmoc-protected amine under appropriate conditions . The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-fluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-fluorobenzoic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-fluorobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors . The Fmoc group can protect the amino group during chemical reactions, allowing for selective modifications . The fluorine atom can enhance the compound’s stability and reactivity, influencing its interactions with biological molecules . The pathways involved in its mechanism of action depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds to 3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-fluorobenzoic acid include other Fmoc-protected amino acids and fluorinated benzoic acids . These compounds share structural similarities but differ in their specific functional groups and reactivity . For example:
Fmoc-protected amino acids: These compounds have the Fmoc group protecting different amino acids, influencing their use in peptide synthesis.
Fluorinated benzoic acids: These compounds have fluorine atoms at different positions on the benzoic acid ring, affecting their chemical properties and applications.
Properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-fluorobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FNO4/c23-19-10-9-13(21(25)26)11-20(19)24-22(27)28-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-11,18H,12H2,(H,24,27)(H,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHTPNLJACINZNG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=C(C=CC(=C4)C(=O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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